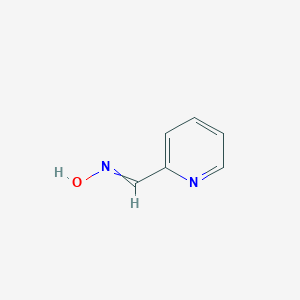







|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[CH:7]=[N:8]O.[Cl:10]NC(=O)CCC(N)=O>CN(C=O)C>[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][C:2]=1[C:7]([Cl:10])=[NH:8]
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=C(C=CC=C1)C=NO
|
|
Name
|
N-chlorosuccinamide
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
ClNC(CCC(=O)N)=O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
30 °C
|
|
Type
|
CUSTOM
|
|
Details
|
was stirred at 30° C. over a period of 2 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was quenched with ice cold water (150 ml)
|
|
Type
|
FILTRATION
|
|
Details
|
The suspension was filtered
|
|
Type
|
WASH
|
|
Details
|
the wet cake washed with small quantity of water
|




|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |